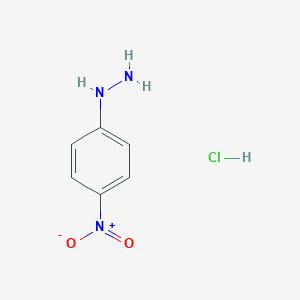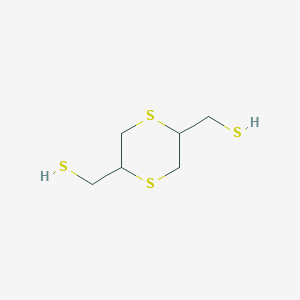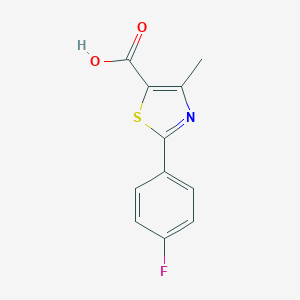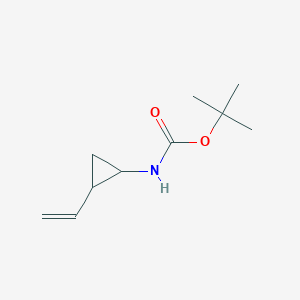
1-(Boc-amino)-2-vinylcyclopropane
説明
Boc-protected amino compounds are widely used in organic chemistry, especially in the field of peptide synthesis . The Boc group (tert-butyl carbamate) is a protective group for amines and amino acids . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Various methods and reagents have been developed to improve the efficiency of this process .Molecular Structure Analysis
The molecular structure of Boc-protected amino compounds involves the attachment of the Boc group to the nitrogen atom of the amine or amino acid . This results in a stable compound that can withstand various chemical reactions .Chemical Reactions Analysis
Boc-protected amines and amino acids can undergo a variety of chemical reactions . They are stable towards most nucleophiles and bases, making them suitable for use in complex synthetic pathways .科学的研究の応用
Biocatalytic Asymmetric Synthesis
1-(Boc-amino)-2-vinylcyclopropane (vinyl-ACCA) derivatives are used in biocatalytic asymmetric synthesis. A study by Zhu et al. (2018) demonstrated the use of a newly isolated Sphingomonas aquatilis strain for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester. This compound is a key chiral intermediate in creating potent hepatitis C virus (HCV) NS3/4A protease inhibitors. The study highlights the efficiency and enantioselectivity of S. aquatilis in producing high yields of the desired compound (Zhu, Shi, Zhang, & Zheng, 2018).
Synthetic Approaches in Pharmaceutical Industry
Vinyl-ACCA is crucial in the pharmaceutical industry, particularly for developing HCV NS3/4A protease inhibitors. Sato et al. (2016) provided a comprehensive overview of the methods developed for the preparation of (1R, 2S)-vinyl-ACCA and its optical isomers. Their work is grouped into three sections based on biocatalytic, catalytic, and stoichiometric sources of chirality, emphasizing its importance in the synthesis of highly constrained tailor-made amino acids (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Asymmetric Synthesis Techniques
The asymmetric synthesis of (1R, 2S)-1-amino-2-vinylcyclopropanecarboxylic acid has significant pharmaceutical importance. Kawashima et al. (2015) described a new process involving sequential SN2–SN2′ dialkylation of a glycine Schiff base Ni(II) complex for synthesizing this compound. This method allows for the convenient and scalable production of high-quality pharmaceutical compounds (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).
Applications in Polymer Chemistry
The compound has also found use in polymer chemistry. Pang et al. (2003) described using ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, in enzymatically catalyzed oxidative polymerization. This process involves horseradish peroxidase as a catalyst and highlights the potential of vinylcyclopropane derivatives in creating novel polymers (Pang, Ritter, & Tabatabai, 2003).
Safety And Hazards
将来の方向性
The use of Boc-protected amino compounds is a well-established practice in organic chemistry, particularly in peptide synthesis . Future research may focus on developing more efficient methods for the synthesis and deprotection of these compounds, as well as exploring their use in the synthesis of new and complex molecules .
特性
IUPAC Name |
tert-butyl N-(2-ethenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Boc-amino)-2-vinylcyclopropane | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

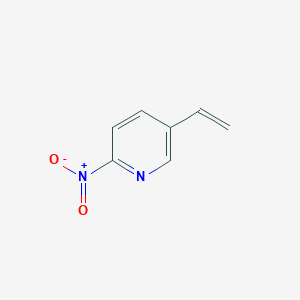
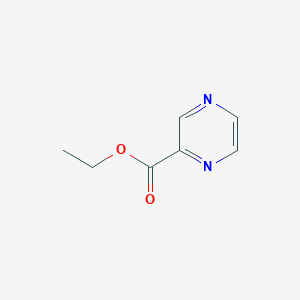
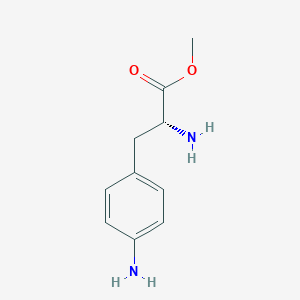
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
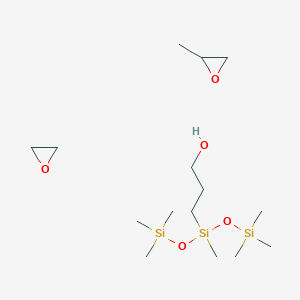
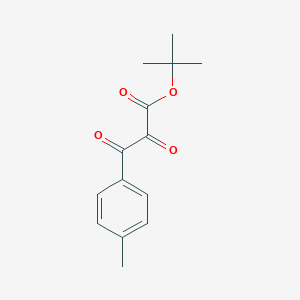
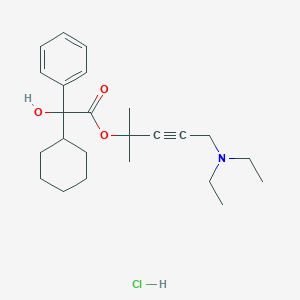
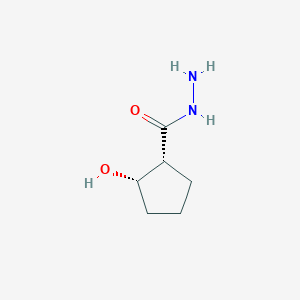
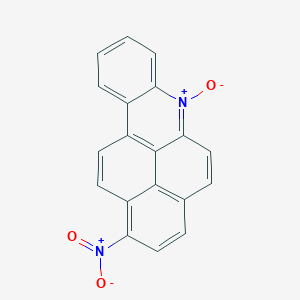
![1-{4-[(Pyridin-2-yl)methyl]morpholin-2-yl}methanamine](/img/structure/B135000.png)
![(3R,7S,10R,11R)-10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one](/img/structure/B135002.png)
